molecular formula C14H21NO B12122216 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol

2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol

Cat. No.: B12122216
M. Wt: 219.32 g/mol
InChI Key: RNLYAXLYDFTOIE-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol is an organic compound that features a phenyl ring substituted with an ethyl group and a pyrrolidine ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethylbenzaldehyde and pyrrolidine.

    Grignard Reaction: The 4-ethylbenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

    Reductive Amination: The intermediate alcohol is then subjected to reductive amination with pyrrolidine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Grignard Reactions: Utilizing automated reactors to handle large volumes of reagents.

    Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of 2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)acetone.

    Reduction: Formation of 2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethane.

    Substitution: Formation of halogenated derivatives such as 2-(4-bromoethylphenyl)-2-(pyrrolidin-1-yl)ethanol.

Scientific Research Applications

2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethanol: Similar structure with a methyl group instead of an ethyl group.

    2-(4-Phenyl)-2-(pyrrolidin-1-yl)ethanol: Lacks the ethyl substitution on the phenyl ring.

    2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)ethanol: Contains an isopropyl group instead of an ethyl group.

Uniqueness

2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol is unique due to the presence of the ethyl group on the phenyl ring, which may influence its chemical reactivity and biological activity compared to its analogs.

Biological Activity

2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol is an organic compound with notable pharmacological potential. Its unique structure, which includes an ethyl-substituted phenyl group and a pyrrolidine moiety, suggests various biological activities that could be harnessed for medicinal applications. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic uses, and relevant case studies.

The molecular formula of this compound is C14H19NO. The compound features a hydroxyl group (-OH), which enhances its chemical reactivity and biological properties. Its structure is pivotal in determining its interaction with various biological targets, including enzymes and receptors.

Research indicates that this compound may modulate the activity of specific enzymes and receptors, influencing signaling pathways related to:

  • Cell Growth : The compound may affect pathways that regulate cellular proliferation.
  • Apoptosis : It could play a role in programmed cell death mechanisms.
  • Metabolic Processes : Interactions with metabolic enzymes suggest potential implications in metabolic disorders.

Interaction Studies

Studies have focused on the binding affinity of this compound towards various receptors. These include dopamine and norepinephrine transporters, which are critical in neuropharmacology. The compound's ability to inhibit monoamine uptake has been documented, indicating its potential as a therapeutic agent for conditions like depression and anxiety disorders.

Comparative Analysis with Analog Compounds

A comparative analysis highlights how structural variations influence biological activity. Below is a table summarizing some analogs of this compound:

Compound NameStructural DifferencesBiological Activity
2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethanolContains a methyl group instead of an ethyl groupModerate inhibition of dopamine transport
2-(4-Phenyl)-2-(pyrrolidin-1-yl)ethanolLacks ethyl substitution on the phenyl ringLow activity against serotonin transport
2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)ethanolContains an isopropyl group instead of an ethyl groupEnhanced lipophilicity and receptor binding

The presence of the ethyl group in this compound is believed to enhance its lipophilicity, potentially improving its bioavailability and interaction profiles compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Neuropharmacological Studies : Research has demonstrated that this compound exhibits significant inhibitory effects on dopamine transporter (DAT) activity, suggesting its potential as a treatment for disorders involving dopaminergic dysfunction .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrrolidine compounds exhibit antibacterial properties. Although specific data on this compound is limited, structural similarities suggest potential effectiveness against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds have shown that certain structural modifications can induce apoptosis in cancer cell lines through mitochondrial pathways . While direct studies on this compound are needed, these findings provide a framework for exploring its anticancer potential.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-(4-ethylphenyl)-2-pyrrolidin-1-ylethanol

InChI

InChI=1S/C14H21NO/c1-2-12-5-7-13(8-6-12)14(11-16)15-9-3-4-10-15/h5-8,14,16H,2-4,9-11H2,1H3

InChI Key

RNLYAXLYDFTOIE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(CO)N2CCCC2

Origin of Product

United States

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